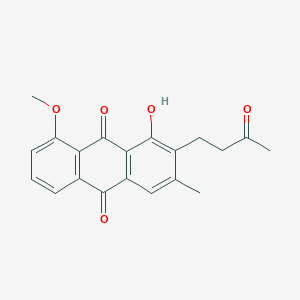![molecular formula C8H8N2O3 B15251750 2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid](/img/structure/B15251750.png)
2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid typically involves the reaction of pyrimidone derivatives with appropriate reagents to introduce the prop-2-enoic acid moiety. One common method involves the use of isocyanates and aspartic acid derivatives to form ureido-pyrimidone based compounds . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidones, dihydropyrimidines, and oxo derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid has several scientific research applications:
作用機序
The mechanism of action of 2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their structure and function. These interactions can modulate enzymatic activities, signal transduction pathways, and gene expression, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid
- 2-{[(6-Oxo-1,6-dihydropyrimidin-3-yl)methyl]amino}-N-[4-propyl-3-(trifluoromethyl)phenyl]benzamide
- Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate
Uniqueness
2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable supramolecular assemblies and its potential therapeutic applications set it apart from other similar compounds.
特性
分子式 |
C8H8N2O3 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoic acid |
InChI |
InChI=1S/C8H8N2O3/c1-6(8(12)13)4-10-5-9-3-2-7(10)11/h2-3,5H,1,4H2,(H,12,13) |
InChIキー |
HYLNKDQKOSLUMC-UHFFFAOYSA-N |
正規SMILES |
C=C(CN1C=NC=CC1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


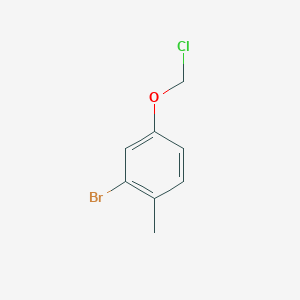
![diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate](/img/structure/B15251676.png)
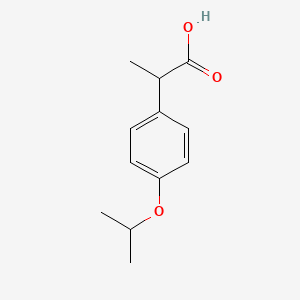
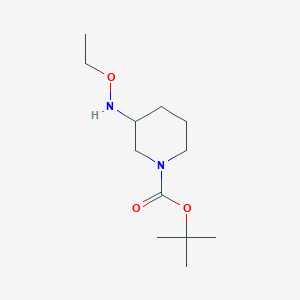
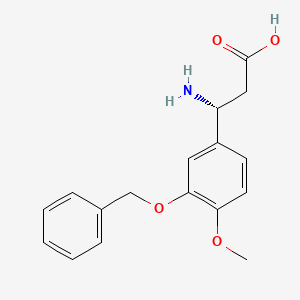
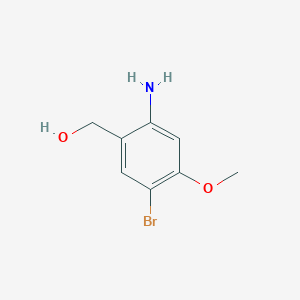
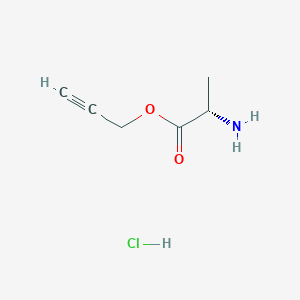
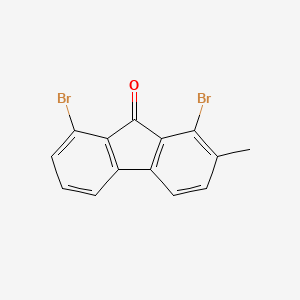
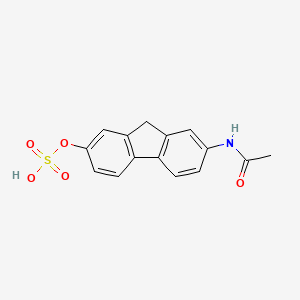

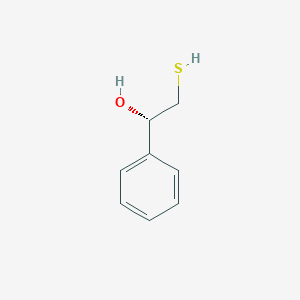
![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15251774.png)

